molecular formula C₂₄H₂₇Cl₂N₅O B560671 Dorsomorphin dihydrochloride CAS No. 1219168-18-9

Dorsomorphin dihydrochloride

Cat. No. B560671
CAS RN: 1219168-18-9
M. Wt: 472.41
InChI Key: RJDVIJJQKMGPMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dorsomorphin dihydrochloride is a potent inhibitor of AMP-activated protein kinase (AMPK) with a Ki of 109 nM . It does not exhibit significant activity on several structurally related kinases including ZAPK, SYK, PKC θ, PKA, and JAK3 . It has been found to inhibit BMP signals required for embryogenesis and promoted significant neural differentiation from human pluripotent stem cell (hPSC) lines .


Molecular Structure Analysis

Dorsomorphin dihydrochloride has a molecular formula of C24H25N5O.2HCl and a molecular weight of 472.41 . The structure is complex, featuring a pyrazolo [1,5-a]pyrimidine ring system, which consists of a pyrazole ring fused to and sharing exactly one nitrogen atom with a pyrimidine ring .


Physical And Chemical Properties Analysis

Dorsomorphin dihydrochloride is a powder with a molecular weight of 472.41 . It is soluble in DMSO at >2 mg/mL when warmed . It is also soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Dorsomorphin Dihydrochloride: A Comprehensive Analysis of Scientific Research Applications

Dorsomorphin dihydrochloride, also known as Compound C, is a versatile small molecule with a range of applications in scientific research. Below is a detailed analysis of its unique applications across various fields.

Inhibition of AMP-Activated Protein Kinase (AMPK): Dorsomorphin acts as a potent and reversible ATP-competitive inhibitor of AMPK, a key regulator of cellular energy homeostasis. It is used to study the role of AMPK in various physiological processes, including glucose uptake, fatty acid oxidation, and glycolysis, as well as its inhibition of energy-consuming processes like lipogenesis and protein synthesis .

Bone Morphogenetic Protein (BMP) Signaling Modulation: This compound has been identified as an inhibitor of BMP signaling, which is crucial for bone development and repair. By inhibiting BMP signaling in zebrafish, dorsomorphin helps in understanding the molecular mechanisms that govern embryonic development and tissue regeneration .

Cancer Research: Overcoming Multidrug Resistance: In colorectal cancer, dorsomorphin has shown promise in attenuating ABCG2-mediated multidrug resistance (MDR). It inhibits the transporter activity of ABCG2, allowing chemotherapeutic agents to remain effective against cancer cells that would otherwise expel these drugs .

Stem Cell Research and Regenerative Medicine: Dorsomorphin is utilized in stem cell research to modulate developmental pathways. It serves as a pharmacological tool to influence stem cell differentiation and has potential applications in regenerative medicine .

Metabolic Studies: Researchers use dorsomorphin to explore metabolic pathways and disorders. By inhibiting AMPK, it helps in the investigation of metabolic diseases and the development of therapeutic strategies .

Neurobiology: Dorsomorphin’s ability to reverse the anti-proliferative effect of AMPK signaling in glucose-deprived mouse neural stem cells makes it a valuable tool in neurobiological studies. It aids in the examination of neural stem cell metabolism and survival under various conditions .

Adipogenesis Research: The compound has been used to significantly inhibit adipogenic differentiation of mouse 3T3-L1 fibroblasts. This application is particularly relevant in the study of obesity and related metabolic conditions .

Molecular Docking Studies: Dorsomorphin’s interaction with protein targets can be studied through molecular docking, providing insights into its binding stability and efficacy as an inhibitor for various signaling pathways .

Safety and Hazards

The safety data sheet advises to avoid contact with skin and eyes. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. After contact with skin, wash immediately with plenty of water. Wear protective clothing, gloves, and eye/face protection .

Future Directions

Dorsomorphin dihydrochloride has been used in various research studies, indicating its potential for future applications. For instance, it has been used to study the role of AMPK in metabolic programming during the lytic cycle of Toxoplasma gondii . Another study suggested that administration of a selective small molecule BMP inhibitor during the initial stages of ES cell differentiation substantially promotes the differentiation of primitive pluripotent cells toward the cardiomyocytic lineage . These studies suggest that Dorsomorphin dihydrochloride could become a versatile pharmacological tool for stem cell research and regenerative medicine .

properties

IUPAC Name

6-[4-(2-piperidin-1-ylethoxy)phenyl]-3-pyridin-4-ylpyrazolo[1,5-a]pyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O.2ClH/c1-2-12-28(13-3-1)14-15-30-22-6-4-19(5-7-22)21-16-26-24-23(17-27-29(24)18-21)20-8-10-25-11-9-20;;/h4-11,16-18H,1-3,12-15H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJDVIJJQKMGPMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC=C5)N=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is the primary mechanism of action of Dorsomorphin Dihydrochloride?

A1: Dorsomorphin Dihydrochloride acts as a potent and selective inhibitor of AMP-activated protein kinase (AMPK) [, , , , ]. AMPK is a crucial enzyme involved in cellular energy homeostasis, regulating various metabolic processes such as glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.

Q2: Can you elaborate on the downstream effects observed upon Dorsomorphin Dihydrochloride treatment in cellular studies?

A2: Dorsomorphin Dihydrochloride treatment has been shown to:

  • Reduce the expression of brown adipocyte-specific markers, UCP1 and PGC1α, as well as mitochondrial biogenesis factors, TFAM and NRF1 in 3T3-L1 adipocytes. This suggests a potential role of AMPK in regulating adipocyte browning and energy expenditure. []
  • Decrease OATP1A2-mediated uptake of estrone-3-sulfate in a concentration- and time-dependent manner, associated with reduced Vmax but unchanged Km. This indicates AMPK might influence the function and expression of OATP1A2, a transporter protein crucial for drug and endogenous substance uptake. []
  • Accelerate necroptosis in HCT116 p53-/- cells (colon cancer cells with p53 null mutation) by increasing reactive oxygen species generation. This observation highlights the complex interplay between AMPK activity, p53 status, and cell death pathways under nutrient-deprived conditions. []
  • Reverse the inhibitory effects of Hydrogen Sulfide (H2S) on myocardial cell aging. This suggests a possible interplay between H2S, AMPK signaling, and cellular aging processes in the context of diabetic myocardial fibrosis. []
  • Counteract the protective effects of Cornus officinalis Sieb. et Zucc. on heart failure, particularly the improvement in mitochondrial function and ATP levels. This implies AMPK activation might be a key mechanism through which Cornus officinalis exerts its cardioprotective effects. []
  • Reduce MCP-1 secretion in A375.S2 melanoma cells, similar to the effect observed with ketoconazole. This observation, alongside the finding that ketoconazole reduced Dorsomorphin Dihydrochloride-induced phosphorylation of AMPK-α, points towards a potential role of AMPK in regulating MCP-1 secretion and possibly melanoma progression. []

Q3: How does Dorsomorphin Dihydrochloride impact glucose oxidation in cardiomyocytes?

A3: Research indicates that Dorsomorphin Dihydrochloride blocks the stimulatory effect of phenylephrine, an α1-adrenergic receptor agonist, on glucose oxidation in adult mouse cardiomyocytes. This suggests that AMPK activation is involved in the α1-adrenergic receptor-mediated increase in glucose oxidation observed under both normal and ischemic conditions. []

Q4: Has Dorsomorphin Dihydrochloride been investigated in the context of aging research?

A4: Yes, a study analyzing RNA sequencing data from human bone marrow-derived hematopoietic stem cells identified Dorsomorphin Dihydrochloride as a potential drug candidate for reversing aging-associated gene expression signatures in healthy elderly individuals. []

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